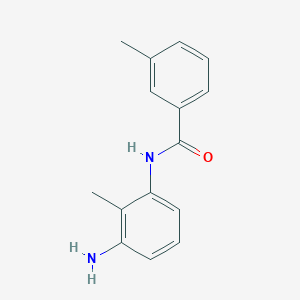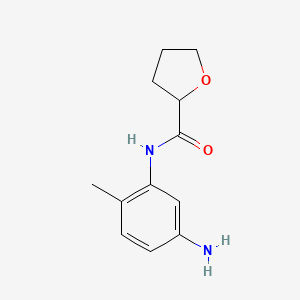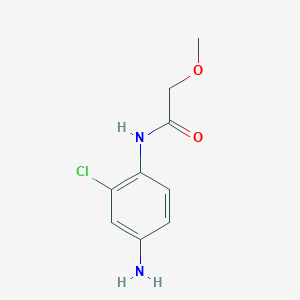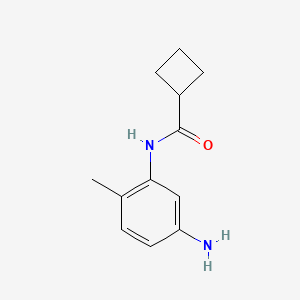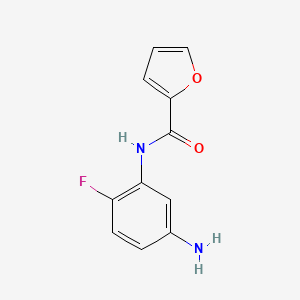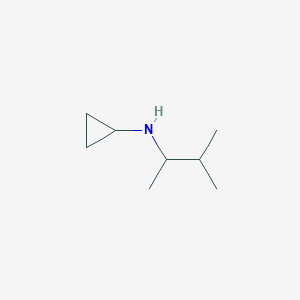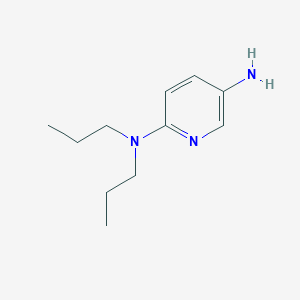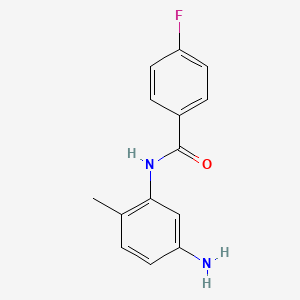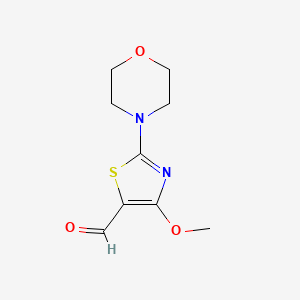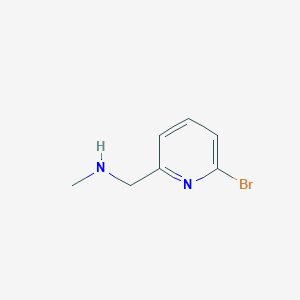
1-(6-Bromopyridin-2-YL)-N-methylmethanamine
Descripción general
Descripción
The compound "1-(6-Bromopyridin-2-yl)-N-methylmethanamine" is a brominated pyridine derivative. Pyridine derivatives are known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. The presence of a bromine atom on the pyridine ring makes it a potential candidate for further functionalization through various chemical reactions, such as nucleophilic substitution or coupling reactions.
Synthesis Analysis
The synthesis of brominated pyridine derivatives can be complex, involving multiple steps and regioselective reactions. For instance, an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved through a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, followed by selective methoxylation, oxidation, and bromination steps, resulting in an overall yield of 67% . This demonstrates the intricacies involved in the synthesis of brominated pyridine compounds, which likely extend to the synthesis of "1-(6-Bromopyridin-2-yl)-N-methylmethanamine".
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives has been studied using various spectroscopic methods and X-ray crystallography. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized by 1H-NMR spectroscopy and X-ray single-crystal diffraction, revealing its crystalline structure in the monoclinic system . Similarly, the molecular geometry of such compounds can be compared with theoretical studies using density functional theory (DFT), which can reproduce the structure accurately . These techniques would be applicable to the analysis of "1-(6-Bromopyridin-2-yl)-N-methylmethanamine" to determine its precise molecular geometry.
Chemical Reactions Analysis
Brominated pyridine compounds are reactive intermediates that can undergo various chemical transformations. For instance, bromination of 1-methyl-6-bromopyridone-2 leads to the formation of 1-methyl-3,5,6-tribromopyridone-2, which can further react with phosphorus pentabromide to yield tetrabromopyridine . This indicates the reactivity of the bromine atoms on the pyridine ring, which could be exploited in the chemical reactions involving "1-(6-Bromopyridin-2-yl)-N-methylmethanamine".
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. Schiff base compounds like 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol display intramolecular hydrogen bonding, which can affect their melting points, solubility, and stability . The crystal structure, as determined by X-ray diffraction, can provide insights into the intermolecular interactions that govern these properties . The presence of a methyl group and a bromine atom on the pyridine ring can also influence the electronic properties and reactivity of the compound, as seen in the synthesis and crystal structure of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol . These properties would be relevant to "1-(6-Bromopyridin-2-yl)-N-methylmethanamine" and could be studied using similar analytical techniques.
Aplicaciones Científicas De Investigación
-
1-(6-Bromopyridin-2-yl)ethan-1-one
- Application Summary : This compound is a bioactive small molecule and a building block used in various scientific research applications .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not detailed in the source .
- Results or Outcomes : The results or outcomes of these applications are not specified in the source .
-
2-(Pyridin-2-yl) Pyrimidine Derivatives
- Application Summary : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application : The specific methods of application or experimental procedures for these derivatives are not detailed in the source .
- Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
-
1-(6-Bromopyridin-2-yl)piperazine
- Application Summary : This compound is a bioactive small molecule and a building block used in various scientific research applications .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not detailed in the source .
- Results or Outcomes : The results or outcomes of these applications are not specified in the source .
-
Ethyl 6-(5-(m-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12p)
- Application Summary : This compound is a novel 2-(pyridin-2-yl) pyrimidine derivative that was designed, synthesized and its biological activities were evaluated .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not detailed in the source .
- Results or Outcomes : The results or outcomes of these evaluations are not specified in the source .
Safety And Hazards
Propiedades
IUPAC Name |
1-(6-bromopyridin-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-9-5-6-3-2-4-7(8)10-6/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUZAQVJXNKSIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594690 | |
| Record name | 1-(6-Bromopyridin-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromopyridin-2-YL)-N-methylmethanamine | |
CAS RN |
675109-37-2 | |
| Record name | 6-Bromo-N-methyl-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675109-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Bromopyridin-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




